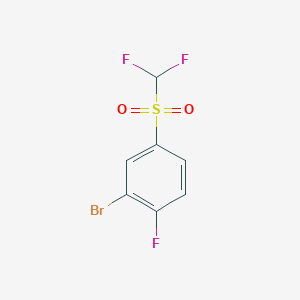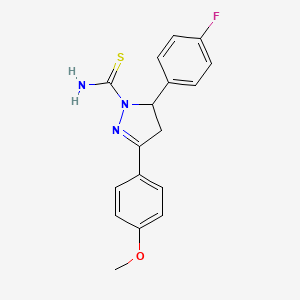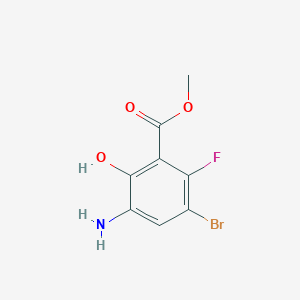![molecular formula C17H14O2 B12852820 2-[2-(Benzyloxy)phenyl]furan](/img/structure/B12852820.png)
2-[2-(Benzyloxy)phenyl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Benzyloxy)phenyl]furan is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to a furan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)phenyl]furan can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . For instance, starting from 2-bromo-5-nitrofuran and 2-hydroxyphenylboronic acid, the reaction can be carried out under microwave irradiation in the presence of Pd(PPh3)4 and K2CO3 .
Another method involves the cyclization of 2-(2-Methoxyaryl)-1-arylethanone derivatives using hydroiodic acid in acetic acid to yield 2-arylbenzofurans . This method highlights the versatility of benzofuran synthesis through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and scalability. The use of microwave irradiation can also enhance reaction rates and yields, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Benzyloxy)phenyl]furan undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Benzylic oxidation typically yields benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of nitro groups results in the formation of amines.
Substitution: Substitution reactions can produce various substituted benzofurans depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(Benzyloxy)phenyl]furan has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-(Benzyloxy)phenyl]furan and its derivatives often involves interaction with biological macromolecules. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoylbenzo[b]furans: These compounds share a similar benzofuran core but differ in the substitution pattern on the benzene ring.
Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones): These compounds also contain a benzofuran ring but have different substituents that confer unique biological activities.
Uniqueness
2-[2-(Benzyloxy)phenyl]furan is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C17H14O2 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-(2-phenylmethoxyphenyl)furan |
InChI |
InChI=1S/C17H14O2/c1-2-7-14(8-3-1)13-19-17-10-5-4-9-15(17)16-11-6-12-18-16/h1-12H,13H2 |
Clé InChI |
ZUOSKKDKIBRBST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


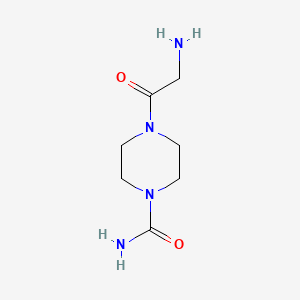
![Thieno[3,2-c]pyridine-6-methanamine](/img/structure/B12852758.png)
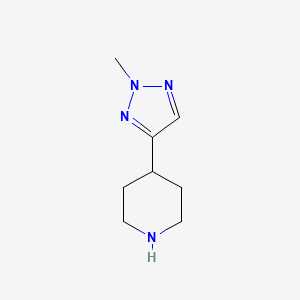
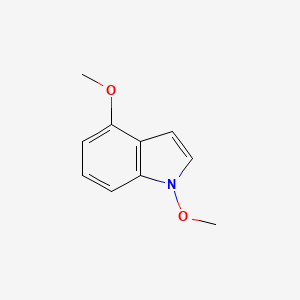

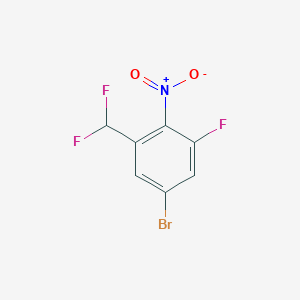
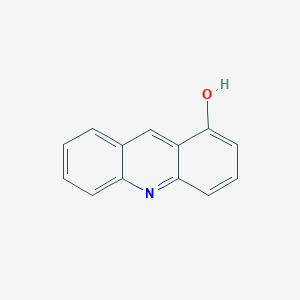
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)
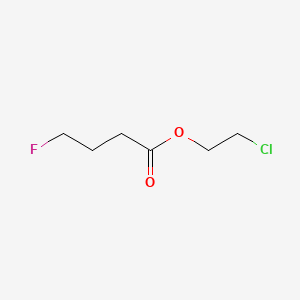
![6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine](/img/structure/B12852810.png)
